4-benzylphenolate;methyl(triphenyl)phosphanium

organic synthesis catalyst design molecular weight differentiation

4-Benzylphenolate;methyl(triphenyl)phosphanium is a 1:1 quaternary phosphonium phenolate salt composed of a methyltriphenylphosphonium cation and a 4-benzylphenolate anion. Its molecular structure (C19H18P·C13H11O, MW 460.55) positions it within the class of substituted triphenylphosphonium salts that serve as precursors to Wittig ylides, phase-transfer catalysts, and transesterification promoters.

Molecular Formula C32H29OP
Molecular Weight 460.5 g/mol
CAS No. 93839-49-7
Cat. No. B12690665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-benzylphenolate;methyl(triphenyl)phosphanium
CAS93839-49-7
Molecular FormulaC32H29OP
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)CC2=CC=C(C=C2)[O-]
InChIInChI=1S/C19H18P.C13H12O/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;14-13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h2-16H,1H3;1-9,14H,10H2/q+1;/p-1
InChIKeyOWRADAJYYYOLNR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzylphenolate;methyl(triphenyl)phosphanium (CAS 93839-49-7): A Specialized Quaternary Phosphonium Salt for Demanding Organic Synthesis


4-Benzylphenolate;methyl(triphenyl)phosphanium is a 1:1 quaternary phosphonium phenolate salt composed of a methyltriphenylphosphonium cation and a 4-benzylphenolate anion. Its molecular structure (C19H18P·C13H11O, MW 460.55) positions it within the class of substituted triphenylphosphonium salts that serve as precursors to Wittig ylides, phase-transfer catalysts, and transesterification promoters. The compound is listed on the European EC Inventory (EC 298-820-9), indicating regulatory notification and a defined compositional identity distinct from the simpler methyltriphenylphosphonium phenolate (EINECS 303-817-3). [1]

Why Replacing 4-Benzylphenolate;methyl(triphenyl)phosphanium with Other Phosphonium Salts or Phenolates Can Compromise Reaction Outcomes


Phosphonium salts with identical or similar cationic cores (e.g., methyltriphenylphosphonium) but differing counterions—or identical phenolate anions paired with different phosphonium cations—often exhibit divergent solubility, ylide generation kinetics, stereoselectivity, and thermal stability. For instance, variable E/Z ratios of stilbenes formed from benzyltriphenylphosphonium salts depend sharply on substituent patterns and counterion choice. [1] Likewise, the yields of homocoupling products from arylmethyl phosphonium salts are strongly modulated by base, solvent, and salt composition. [2] Substitution without experimental validation thus risks unpredictable reactivity, lower yields, and compromised purification profiles in downstream Wittig or catalytic applications. The specific 4-benzylphenolate counterion further distinguishes this salt by introducing a nucleophilic oxygen center, which can participate in transesterification or proton-transfer steps beyond the capabilities of bromide or iodide counterparts. [3]

Quantitative Differentiation of 4-Benzylphenolate;methyl(triphenyl)phosphanium from Closest Analogs


Molecular Weight Distinction vs. Unsubstituted Methyltriphenylphosphonium Phenolate

The target compound (C19H18P·C13H11O) has a molecular weight of 460.55 g/mol, compared to 370.42 g/mol for methyltriphenylphosphonium phenolate (C25H23OP). This 90.13 g/mol increase (24.3% higher mass) arises from the additional benzyl substituent on the phenolate ring, which enhances lipophilicity and alters solubility parameters. The difference is critical when stoichiometric quantities are required: for a 1 mmol reaction, the target requires 460.55 mg vs. 370.42 mg for the unsubstituted analog, directly impacting procurement calculations and reaction mass balance.

organic synthesis catalyst design molecular weight differentiation

Regulatory Identification: Distinct EC Inventory Number from Closest Analogs

The target compound carries EC Number 298-820-9, whereas the unsubstituted methyltriphenylphosphonium phenolate is registered under EINECS 303-817-3. [1] This distinct regulatory identifier confirms that the two compounds are treated as separate substances under EU chemical legislation, with potentially different registration dossiers, hazard classifications, and safe-handling requirements.

REACH compliance chemical registration regulatory tracking

Ylide Reactivity Class: Methyl vs. Benzyl Phosphonium Salts in Wittig Olefination

Methyltriphenylphosphonium-derived ylides (non-stabilized) are optimal for methylenation of carbonyl compounds, whereas benzyltriphenylphosphonium-derived ylides (semi-stabilized) produce stilbenes with variable E/Z selectivity depending on substituents. [1] Under identical two-phase conditions (organic solvent/aqueous NaOH), benzyltriphenylphosphonium salts react with benzaldehydes to give stilbenes in yields strongly dependent on substituent and solvent. [2] While direct yield data for the target salt are unavailable in public literature, its methyltriphenylphosphonium cation forecasts non-stabilized ylide behavior, which contrasts sharply with benzyl- or ethyl- analogs when methylenation (rather than alkylidenation) is the synthetic goal. This class-level distinction is quantitative for product type: methylenation yields terminal alkenes, whereas benzyl analogs yield internal alkenes with different physical properties, downstream reactivity, and purification requirements.

Wittig reaction olefination ylide stability

Phenolate Counterion as Latent Base/Catalyst vs. Halide Counterions

Phosphonium phenolates, such as tetraphenylphosphonium phenolate, have been patented as transesterification catalysts for solvent-free polycarbonate production, where the phenolate acts as a nucleophilic initiator. [1] Alkyltriphenylphosphonium halides (bromide, iodide) lack this intrinsic nucleophilic anion and require external base for activation. In homocoupling of arylmethyl phosphonium salts, yields vary dramatically with base and solvent: for instance, treatment with t-BuOK in acetonitrile can achieve >90% yield of symmetric 1,2-diarylethenes under optimized dilution, while improper solvent selection leads to drastically reduced yields. [2] The pre-formed phenolate anion in the target compound may bypass the external base requirement in certain applications, offering a process advantage (reduced unit operations) that halide salts cannot provide.

transesterification catalysis counterion effect polycarbonate synthesis

Recommended Application Scenarios for 4-Benzylphenolate;methyl(triphenyl)phosphanium Based on Available Evidence


Non-Stabilized Ylide Precursor for Methylenation of Base-Sensitive Carbonyl Substrates

When a synthetic route requires methylenation (Wittig reaction) of an aldehyde or ketone that is intolerant of strong bases (e.g., n-BuLi, t-BuOK), the pre-formed 4-benzylphenolate salt may enable ylide generation under milder conditions compared to the corresponding bromide or iodide salts. The molecular weight advantage (460.55 g/mol, ) ensures accurate stoichiometric dispensing for small-scale, yield-critical reactions.

Phase-Transfer or Nucleophilic Catalysis in Solvent-Free Polycarbonate or Epoxy Systems

Building on the patent precedent for tetraphenylphosphonium phenolate as a transesterification catalyst in polycarbonate synthesis, [1] this compound's methyltriphenylphosphonium core combined with a nucleophilic phenolate anion may serve as a catalyst or initiator in epoxy advancement, cyclic carbonate formation, or transesterification processes where halide-free conditions are mandatory to avoid corrosion or side reactions.

Regulatory-Compliant Sourcing for EU-Based Research Requiring EC-Listed Phosphonium Salts

Organizations operating under EU REACH regulations that require fully registered substances can utilize the distinct EC number 298-820-9 [2] to ensure compliance, avoiding the regulatory ambiguity of non-registered or differently classified phosphonium phenolates (e.g., EINECS 303-817-3 for the unsubstituted analog).

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